molecular formula C26H23ClN2O3 B2946527 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-62-6

2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

货号: B2946527
CAS 编号: 850906-62-6
分子量: 446.93
InChI 键: WLYKYRCCFUUXCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one features a dihydroisoquinolinone core substituted at two critical positions:

  • Position 2: A 4-chlorobenzyl group, contributing electron-withdrawing properties and influencing lipophilicity.
  • Position 5: A 2-(indolin-1-yl)-2-oxoethoxy substituent, comprising an ethoxy linker connected to a bicyclic indoline moiety via a carbonyl group.

The compound’s complexity arises from the indoline ring’s fused bicyclic system, which may confer rigidity and selectivity in biological interactions.

属性

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c27-20-10-8-18(9-11-20)16-28-14-13-21-22(26(28)31)5-3-7-24(21)32-17-25(30)29-15-12-19-4-1-2-6-23(19)29/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYKYRCCFUUXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinolinone family, which has garnered attention for its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can be represented as follows:

C20H19ClN2O3\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure includes a 4-chlorobenzyl group, an indolin moiety, and a dihydroisoquinolinone core, which contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of dihydroisoquinolinones exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is crucial for cancer cell proliferation. One derivative demonstrated potent antiproliferative activity against non-Hodgkin lymphoma cells (Z-138) with favorable pharmacokinetic profiles and low toxicity .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of PRMT5 : This inhibition leads to reduced cell growth and induces apoptosis in cancer cells.
  • Disruption of Biological Membranes : Some derivatives have been shown to disrupt membrane integrity in target pathogens, suggesting a potential application in antifungal or antimicrobial therapies .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that specific substitutions on the isoquinolinone scaffold significantly affect biological activity. For example, the presence of a carboxyl group at the C4 position has been identified as essential for maintaining activity against certain pathogens .

Study 1: Antifungal Activity

A recent investigation into the antifungal properties of dihydroisoquinolinones revealed that certain derivatives exhibited superior efficacy against Pythium recalcitrans, a common phytopathogen. The most active compound demonstrated an EC50 value of 14 μM, outperforming commercial antifungal agents like hymexazol .

Study 2: Cancer Cell Inhibition

In another study focusing on non-Hodgkin lymphoma, researchers synthesized a series of compounds based on the dihydroisoquinoline scaffold. The lead compound exhibited high selectivity for PRMT5 and effectively inhibited tumor growth in xenograft models .

Data Summary

Compound NameActivity TypeEC50 ValueReference
I23Antifungal14 μM
D3AnticancerN/A

相似化合物的比较

Comparison with Structural Analogs

The following table compares the target compound with three analogs from the provided evidence, focusing on substituents, molecular properties, and structural distinctions:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-Chlorobenzyl 2-(Indolin-1-yl)-2-oxoethoxy ~C26H22ClN2O3 ~453.92 Bicyclic indoline substituent; para-chloro group enhances electronic effects.
Compound 4-Chlorobenzyl 4-Methylbenzyloxy C24H22ClNO2 391.895 Simpler 4-methylbenzyl ether lacks carbonyl or heterocyclic moieties.
Compound 4-Bromobenzyl 2-(Pyrrolidin-1-yl)-2-oxoethoxy ~C24H22BrN2O3 ~486.25 Bromine substitution (larger atomic radius); pyrrolidine ring (monocyclic, smaller).
Compound 2-Methylbenzyl 2-(Indolin-1-yl)-2-oxoethoxy ~C28H25N2O3 ~453.52 Ortho-methyl group introduces steric hindrance; retains indoline substituent.

Analysis of Substituent Effects

Position 2 Modifications
  • Electron-Withdrawing Groups (Cl, Br): The target compound’s 4-chlorobenzyl group enhances polarity and metabolic stability compared to the 4-bromobenzyl analog (), which may exhibit slower clearance due to bromine’s larger size .
Position 5 Modifications
  • Heterocyclic Moieties: The indoline substituent (target and ) offers a rigid bicyclic system, likely improving target selectivity over the pyrrolidine analog (), which has a smaller, more flexible monocyclic structure .

Research Findings and Implications

  • Bioactivity : Compounds with indoline substituents (target, ) are hypothesized to exhibit higher receptor affinity due to enhanced π-π stacking and hydrogen-bonding interactions.
  • Metabolic Stability : Bromine substitution () may prolong half-life but could increase molecular weight and reduce solubility .
  • Steric Effects : The ortho-methyl group in ’s compound may hinder interactions with deep binding pockets, making it less effective than the para-substituted target .

常见问题

What synthetic methodologies are recommended for optimizing the synthesis of 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one?

Answer:
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:

  • Condensation Reactions : Analogous to and , refluxing intermediates (e.g., substituted indole derivatives) with acetic acid and sodium acetate can facilitate cyclization. For example, coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux (3–5 h) may yield core scaffolds .
  • Purification : Recrystallization from DMF/acetic acid mixtures (as in ) ensures high purity.
  • By-Product Mitigation : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to suppress side reactions .

Table 1 : Example Reaction Conditions

StepReagentsSolventTime (h)Yield (%)
13-formyl-indole derivativeAcetic acid3–560–75
2Sodium acetateDMFRecryst.>95

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Answer:
Adopt a split-plot design (as in ) to assess variables like bioavailability, metabolism, and tissue distribution:

  • Primary Plots : Test species (e.g., murine vs. primate).
  • Subplots : Dosage regimens (single vs. repeated dosing).
  • Sub-Subplots : Timepoints for plasma/tissue sampling.
    Use LC-MS/MS for quantification and non-compartmental analysis for parameters like AUC and Cmax. Include at least four biological replicates to account for inter-individual variability .

How can contradictions in reported biological activities of structurally related compounds guide research on this compound?

Answer:
Discrepancies in biological data (e.g., receptor affinity vs. in vivo efficacy) often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from .
  • Theoretical Alignment : Link findings to receptor theory or signaling pathways (e.g., GPCR allosteric modulation) to contextualize results .
  • Meta-Analysis : Compare IC50 values across studies to identify outliers and refine experimental conditions.

What methodologies are recommended for assessing the compound’s environmental fate and ecological risks?

Answer:
Follow the framework in :

  • Physicochemical Profiling : Determine logP, solubility, and stability under varied pH/temperature.
  • Biotic/Abiotic Degradation : Use OECD 307 guidelines to study hydrolysis and microbial degradation.
  • Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation.
  • Computational Modeling : Predict environmental distribution using EPI Suite or ECOSAR .

How can computational modeling enhance mechanistic studies of this compound?

Answer:
Integrate molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS):

  • Target Selection : Prioritize receptors (e.g., serotonin transporters) based on structural homology to related compounds ().
  • Validation : Compare docking scores with experimental binding data (SPR/ITC).
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities and identify critical residues .

What strategies resolve low yields during the final stages of synthesis?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization ().
  • Microwave Assistance : Reduce reaction times and improve efficiency (e.g., 30 min vs. 5 h under conventional heating).
  • By-Product Analysis : Use GC-MS or <sup>13</sup>C NMR to identify impurities and adjust protecting groups .

How should researchers validate the compound’s purity and structural integrity?

Answer:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and >95% purity threshold.
  • Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR shifts with DFT-calculated spectra ().
  • Single-Crystal XRD : Resolve stereochemistry (as in ) to confirm absolute configuration .

What experimental frameworks support translational studies of this compound?

Answer:

  • Preclinical Models : Use patient-derived xenografts (PDX) or organoids to mimic human pathology.
  • Dose Escalation : Apply Fibonacci sequences in toxicity studies to determine MTD.
  • Biomarker Integration : Pair pharmacokinetic data with transcriptomic profiling (RNA-seq) to identify response markers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。